(2,6-Dimethyl-4-oxo-4H-1-benzopyran-3-yl)methyl acetate
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Overview
Description
(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate is a chemical compound belonging to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate typically involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, anticancer, and antioxidant activities, making it valuable in biological research.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: The compound is used in the production of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate
- 2,8-Dimethyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 3,4-Dimethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
(2,6-Dimethyl-4-oxo-4H-chromen-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
CAS No. |
62407-07-2 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2,6-dimethyl-4-oxochromen-3-yl)methyl acetate |
InChI |
InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(16)12(9(2)18-13)7-17-10(3)15/h4-6H,7H2,1-3H3 |
InChI Key |
YKCOGIWJAZHNDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)COC(=O)C)C |
Origin of Product |
United States |
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